5,7-diphenyl-N-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
5,7-diphenyl-N-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound belonging to the class of heterocyclic compounds It features a pyrrolo[2,3-d]pyrimidine core structure with phenyl groups attached at the 5 and 7 positions, and a phenylethylamine moiety at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-diphenyl-N-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolo[2,3-d]pyrimidine ring.
Introduction of Phenyl Groups: Phenyl groups are introduced at the 5 and 7 positions through electrophilic aromatic substitution reactions using reagents such as phenyl halides and a suitable catalyst.
Attachment of the Phenylethylamine Moiety: The final step involves the nucleophilic substitution reaction where the phenylethylamine group is attached to the nitrogen atom of the pyrrolo[2,3-d]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5,7-diphenyl-N-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Phenyl halides in the presence of a catalyst such as palladium on carbon.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
5,7-diphenyl-N-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5,7-diphenyl-N-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets within cells. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
5,6-diphenyl-N-(2-piperazin-1-ylethyl)furo[2,3-d]pyrimidin-4-amine: Similar core structure but with different substituents.
2,3-diphenylfurans: Contains a furan ring instead of a pyrrolo[2,3-d]pyrimidine ring.
Pyrimido[4,5-d]pyrimidines: Different arrangement of the pyrimidine rings.
Uniqueness
5,7-diphenyl-N-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern and the presence of both phenyl and phenylethylamine groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C26H22N4 |
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Molecular Weight |
390.5 g/mol |
IUPAC Name |
5,7-diphenyl-N-(2-phenylethyl)pyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C26H22N4/c1-4-10-20(11-5-1)16-17-27-25-24-23(21-12-6-2-7-13-21)18-30(26(24)29-19-28-25)22-14-8-3-9-15-22/h1-15,18-19H,16-17H2,(H,27,28,29) |
InChI Key |
NOGYMMWOUCILHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=C3C(=CN(C3=NC=N2)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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